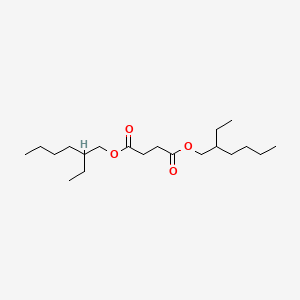

Bis(2-ethylhexyl) succinate

Descripción

Contextualizing Bis(2-ethylhexyl) Succinate (B1194679) within Modern Chemical Science and Technology

In the landscape of modern chemical science, there is a pronounced shift towards sustainable and environmentally benign materials. Bis(2-ethylhexyl) succinate is situated at the forefront of this movement, primarily due to its role as a safer, often bio-based, alternative to conventional plasticizers. evitachem.comsemanticscholar.org Plasticizers are additives used to increase the flexibility and durability of materials, especially polymers like polyvinyl chloride (PVC). smolecule.com

For decades, phthalate-based plasticizers were the industry standard. However, growing concerns over their potential health impacts have driven regulatory action and a search for viable replacements. smolecule.com this compound has emerged as a prominent alternative, offering comparable or improved performance in many applications without the toxicological concerns associated with some phthalates. evitachem.comsmolecule.com

The compound's "green" credentials are further enhanced by its synthesis route. One of its precursors, succinic acid, can be derived from the fermentation of renewable biomass in addition to traditional petrochemical sources. evitachem.com This versatility in sourcing aligns with the principles of green chemistry and contributes to the development of more sustainable industrial processes. Consequently, the industrial significance of this compound has expanded, with applications in automotive components, packaging materials, and consumer goods.

The primary synthesis method for this compound is the direct esterification of succinic acid with 2-ethylhexanol. evitachem.comsmolecule.com The reaction typically requires an acid catalyst and heat, with continuous removal of water to drive the reaction towards the product.

Reaction Equation: Succinic Acid + 2 x 2-Ethylhexanol → this compound + 2 x Water smolecule.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | bis(2-ethylhexyl) butanedioate evitachem.comnih.gov |

| CAS Number | 2915-57-3 evitachem.combiosynth.comchemicalbook.com |

| Molecular Formula | C₂₀H₃₈O₄ evitachem.combiosynth.comchemicalbook.com |

| Molecular Weight | 342.51 g/mol chemicalbook.com |

| Appearance | Colorless to pale yellow liquid evitachem.comsmolecule.com |

| Boiling Point | ~206–208 °C (at 4 Torr) chemicalbook.com |

| Density | ~0.933 - 0.934 g/cm³ biosynth.com |

| Solubility | Soluble in organic solvents, insoluble in water. evitachem.comcymitquimica.com |

| Flash Point | Approximately 150-158°C evitachem.com |

Scholarly Significance and Research Trajectories for this compound Studies

The scholarly significance of this compound is directly linked to its practical applications and its position as a next-generation chemical additive. Research trajectories are diverse, focusing on enhancing its performance, broadening its applications, and optimizing its production.

Polymer Science and Material Modification: A primary area of research involves the use of this compound as a plasticizer for PVC. Studies have demonstrated that it significantly improves the mechanical properties and flexibility of PVC. evitachem.com Research indicates that succinate-based plasticizers can perform comparably or better than the commercial plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) across various metrics, including tensile properties and migration resistance. researchgate.net A significant research trend is the blending of this compound with co-plasticizers, such as epoxidized soybean oil (ESO), to create synergistic effects. colab.wsmdpi.com These blends can enhance the thermal stability and reduce the volatility of PVC compositions, leading to more durable and sustainable materials. evitachem.comsmolecule.comcolab.ws

Advanced Synthesis and Green Chemistry: While direct esterification is the common synthesis method, research is exploring more environmentally friendly catalytic processes. smolecule.com This includes the investigation of enzymatic methods and the use of ionic liquid catalysts, which can operate under milder conditions and offer easier product separation and catalyst recycling.

Cosmetic and Personal Care Formulations: In the cosmetics industry, this compound is valued for its emollient properties, helping to soften skin and enhance the texture of formulations. evitachem.compaulaschoice.nl It is used in skin care and personal care products where it acts as a film-former and conditioning agent. nih.govpaulaschoice.nl Research in this area focuses on its role in improving skin hydration and its function as a solvent for other ingredients. biosynth.compaulaschoice.nl

Emerging Applications: The unique properties of this compound have led to its investigation in novel applications. For instance, its hydrophobic nature and ability to reduce surface tension are being explored. biosynth.com Recent studies have even evaluated its use as a biopolymer modifier in cementitious composites, indicating its potential to influence the properties of construction materials. scilit.com

Table 2: Comparison of this compound with Other Plasticizers

| Compound | Chemical Family | Key Research Findings/Applications |

|---|---|---|

| This compound (DEHS) | Aliphatic Diester | A leading bio-based alternative to phthalates, valued for improving PVC flexibility and its use in cosmetics. evitachem.comsmolecule.comsemanticscholar.org Often blended with ESO to enhance thermal stability. colab.ws |

| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate Ester | Formerly the industry standard PVC plasticizer; its use is now restricted in many regions due to health concerns, driving research into alternatives like DEHS. researchgate.net |

| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) | Adipate Ester | Used as a plasticizer, particularly for low-temperature applications, as the longer C₆ acid backbone provides greater flexibility than the C₄ succinate. semanticscholar.org |

| Epoxidized Soybean Oil (ESO) | Epoxidized Oil | A bio-based co-plasticizer frequently used with DEHS to improve thermal aging resistance and reduce volatility in PVC formulations. evitachem.comsmolecule.comcolab.ws |

Propiedades

IUPAC Name |

bis(2-ethylhexyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNULTDOANGXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863057 | |

| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2915-57-3 | |

| Record name | Di-2-ethylhexyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, bis(2-ethylhexyl) ester y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69W9UMG3P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Green Chemistry Methodologies for Bis 2 Ethylhexyl Succinate

Advanced Synthetic Routes for Bis(2-ethylhexyl) Succinate (B1194679)

The synthesis of Bis(2-ethylhexyl) succinate is primarily achieved through the esterification of succinic acid with 2-ethylhexanol. evitachem.com Advances in this area have concentrated on overcoming equilibrium limitations and improving the environmental profile of the process through innovative catalytic methods.

Catalytic Esterification Strategies

Modern synthetic approaches have moved away from traditional mineral acid catalysts like sulfuric acid towards more sophisticated and reusable catalytic systems. These advanced strategies aim to increase reaction efficiency, simplify product purification, and minimize waste.

Brønsted acidic ionic liquids (ILs) have emerged as highly effective dual-purpose catalysts and solvents for producing this compound. mdpi.com These ILs, such as those synthesized from triethylamine (B128534) and sulfuric acid, facilitate the reaction under mild conditions. mdpi.com A key advantage of this method is the formation of a two-phase liquid-liquid system during the reaction. mdpi.comresearchgate.net The reactants (succinic acid and 2-ethylhexanol) and the water byproduct are soluble in the ionic liquid phase, while the ester product, this compound, is immiscible and forms a separate upper layer. mdpi.comresearchgate.net This spontaneous phase separation continuously removes the product from the reaction phase, shifting the chemical equilibrium towards product formation and resulting in high yields and selectivities. mdpi.comresearchgate.net

This method offers significant advantages, including high product yields (up to 99%) at relatively low temperatures (70–80 °C). mdpi.com Furthermore, the ionic liquid catalyst can be easily separated from the product and recycled multiple times without a significant loss of activity, making the process more sustainable and cost-effective. mdpi.com

Interactive Data Table: Ionic Liquid Catalysis for this compound Synthesis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Catalyst Type | Brønsted acidic ionic liquid (e.g., from triethylamine and sulfuric acid) | mdpi.com |

| Molar Ratio | 4:1 (2-ethylhexanol to succinic acid) | mdpi.com |

| Catalyst Loading | 15 mol% relative to succinic acid | mdpi.com |

| Temperature | 70–80 °C | mdpi.com |

| Yield | Up to 99% | mdpi.com |

| Selectivity | >99% | mdpi.com |

| Recyclability | Catalyst reused up to 10 times without loss of activity | mdpi.com |

The use of solid, heterogeneous acid catalysts provides a green alternative to traditional homogeneous catalysts for the synthesis of this compound. These catalysts are easily separated from the reaction mixture by simple filtration, which simplifies product purification, reduces corrosive waste, and allows for catalyst reuse. core.ac.uk

A notable example is the use of a nano-sulfated titanium dioxide (nano-SO₄²⁻/TiO₂) catalyst, which has demonstrated high efficiency. mdpi.com This solid acid catalyst can achieve product yields of up to 97% in a relatively short reaction time of two hours at a temperature of 160 °C. mdpi.comsemanticscholar.org Other heterogeneous catalysts explored for the esterification of succinic acid include zeolites like ZSM-5 and HZSM-5, as well as acid-activated bentonite (B74815) clays, which also offer advantages in catalyst recovery and reusability. core.ac.uktandfonline.com

Interactive Data Table: Heterogeneous Acid Catalysis for this compound Synthesis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Catalyst Example | Nano-SO₄²⁻/TiO₂ | mdpi.com |

| Temperature | ~160 °C | mdpi.com |

| Reaction Time | ~2 hours | mdpi.com |

| Yield | Up to 97% | mdpi.com |

| Catalyst Example 2 | HZSM-5 (for succinic acid with ethanol) | tandfonline.com |

| Yield (HZSM-5) | 94% conversion of succinic acid | tandfonline.com |

| Advantages | Easy catalyst separation, recyclability, reduced corrosion | |

Biocatalytic Approaches for this compound

Biocatalysis, utilizing enzymes to catalyze reactions, represents a cornerstone of green chemistry. It offers high specificity and operates under mild conditions, though its application for this compound specifically is less documented than for similar esters.

Enzymatic synthesis of esters is typically performed using lipases, such as Candida antarctica lipase (B570770) B (CALB), which is often immobilized to improve stability and facilitate reuse. nih.govmt.comnih.gov While specific studies on this compound are not abundant, the successful synthesis of structurally similar diesters, like bis(2-ethylhexyl) adipate (B1204190), with nearly 100% yield demonstrates the potential of this method. mdpi.comsemanticscholar.orgnih.gov

The mechanism involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. Optimization of the process is crucial for achieving high yields and involves controlling several parameters. To drive the reaction equilibrium toward the ester product, the water byproduct must be removed, often by conducting the reaction under reduced pressure. nih.gov Other key optimization factors include temperature, substrate molar ratios, and enzyme concentration. researchgate.netacs.org For the synthesis of high-molecular-weight polyesters from diesters and diols, a two-stage process is often employed. nih.gov An initial oligomerization stage at low vacuum converts volatile monomers into nonvolatile oligomers, followed by a second stage at high vacuum to accelerate transesterification and build high-molecular-weight polymers. nih.gov This approach minimizes monomer loss and maximizes conversion. nih.gov

Principles of Green Chemistry in this compound Production

The production of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

A primary tenet is the use of catalysis over stoichiometric reagents. The advanced methods described—ionic liquid, heterogeneous acid, and enzymatic catalysis—all adhere to this principle, using small amounts of catalysts that can often be recycled and reused. mdpi.commt.com This minimizes waste compared to traditional methods that use corrosive and non-recyclable mineral acids. core.ac.uk

Another key principle is designing for energy efficiency. The use of ionic liquids and enzymatic catalysts allows for reactions to be conducted at significantly lower temperatures (70–95 °C) compared to conventional and some heterogeneous catalytic methods (120-160 °C), thus reducing energy consumption. mdpi.comnih.gov

The prevention of waste is also central. Ionic liquid catalysis simplifies product isolation and allows for near-total recycling of the catalyst. mdpi.com Heterogeneous catalysts are easily filtered and reused. Enzymatic catalysis is highly specific, which minimizes the formation of unwanted byproducts and simplifies purification. mt.com

Finally, the use of renewable feedstocks is a critical aspect of green chemistry. Succinic acid, a key raw material for this compound, can be produced through the fermentation of renewable resources like glucose. researchgate.netgoogle.com This bio-based route offers a sustainable alternative to petrochemical-derived succinic acid and can even involve the fixation of carbon dioxide, further enhancing the green credentials of the final product. researchgate.netgoogle.com

Solventless Synthesis Techniques and Reaction Efficiency

The synthesis of this compound via esterification is often challenged by reaction equilibrium. acs.org Green chemistry principles encourage the reduction or elimination of conventional organic solvents, leading to the development of solventless synthesis techniques. acs.org These methods not only minimize waste but can also enhance reaction efficiency by facilitating product separation and shifting the reaction equilibrium.

One prominent solventless approach involves the use of heterogeneous catalysts. For instance, the use of a nano-SO4²⁻/TiO₂ catalyst has been described for the synthesis of di(2-ethylhexyl) succinate. mdpi.com This method operates at 160 °C and achieves a 97% product yield within 120 minutes. mdpi.com The key advantages of using such heterogeneous catalysts include easy separation from the reaction mixture, potential for recycling, and reduced corrosion issues compared to traditional mineral acids.

Acidic ionic liquids (ILs) also serve as effective catalysts and reaction media, eliminating the need for traditional solvents. mdpi.comsemanticscholar.org In a notable example, an IL synthesized from triethylamine and sulfuric acid was used to catalyze the esterification of succinic acid with 2-ethylhexan-1-ol. mdpi.com The reaction proceeds under mild conditions (70–80 °C) and results in a two-phase liquid-liquid system. mdpi.comsemanticscholar.org The reagents and the water byproduct dissolve in the ionic liquid phase, while the ester product forms a separate, immiscible layer. mdpi.comsemanticscholar.org This in-situ separation continuously shifts the reaction equilibrium towards product formation, leading to high yields (99%) and selectivities (>99%). mdpi.comsemanticscholar.org This method is highly sustainable, featuring a simple product isolation procedure and the ability to recycle the catalyst up to ten times without a significant loss of activity. mdpi.comsemanticscholar.org

Table 1: Comparison of Solventless Synthesis Methods for this compound and Related Esters

| Catalyst/Method | Temperature (°C) | Reaction Time (min) | Molar Ratio (Alcohol:Acid) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Heterogeneous nano-SO₄²⁻/TiO₂ mdpi.com | 160 | 120 | Not Specified | 97 | Easy catalyst recovery, recyclable, reduced corrosion. |

| Acidic Ionic Liquid mdpi.comsemanticscholar.org | 70–80 | 240 | 4:1 | 99 | Mild conditions, high selectivity, catalyst reusable 10x, simple product isolation. mdpi.com |

| Enzymatic (Candida Antarctica lipase B)* mdpi.com | 50 | 180 | Not Specified | ~100 | Mild conditions, green, highly selective. |

Note: Data for enzymatic esterification is for Di(2-ethylhexyl)adipate, a structurally similar ester, indicating potential applicability. mdpi.com

Utilization of Renewable Feedstocks in this compound Synthesis

The sustainability of this compound is significantly enhanced by the potential to source its precursors from renewable biomass rather than petrochemicals. researchgate.netevitachem.com The synthesis of this compound involves the esterification of succinic acid and 2-ethylhexanol. evitachem.comsmolecule.com Both of these key raw materials have pathways for bio-based production.

Succinic acid is a prominent platform chemical that can be produced industrially through the microbial fermentation of biomass. mcgill.ca This biotechnological route is economically competitive with traditional petrochemical synthesis methods, providing a viable, green alternative for one of the main building blocks of this compound. mcgill.ca The use of bio-based succinic acid is a key factor in the classification of succinate esters as bio-plasticizers. evitachem.commdpi.com

Similarly, alcohols like those used in the synthesis of succinate plasticizers can be renewably sourced. mcgill.ca While 2-ethylhexanol is traditionally derived from petroleum, research into the production of "Guerbet alcohols" from bio-based ethanol (B145695) is ongoing, paving the way for a fully bio-based this compound. The development of fully renewable plasticizers has been demonstrated in related compounds, such as di-n-heptyl succinate, which was successfully synthesized from commercially available, renewable succinic acid and n-heptanol. researchgate.net This precedent highlights the feasibility of producing this compound from entirely renewable feedstocks, aligning its entire life cycle with green chemistry principles. researchgate.net The use of such bio-based plasticizers, often in combination with other renewable additives like epoxidized soybean oil, contributes to the development of more sustainable polymer formulations. evitachem.comsmolecule.com

Table 2: Feedstocks for this compound Synthesis

| Feedstock | Traditional Source | Renewable Source/Method | Significance |

|---|---|---|---|

| Succinic Acid | Petrochemical | Microbial fermentation of biomass. mcgill.ca | Key platform chemical; bio-based route is industrially and economically viable. mcgill.ca |

| 2-ethylhexanol | Petrochemical | Potential production from bio-based ethanol (Guerbet reaction). | Enables the potential for a 100% bio-based final product. |

Environmental Fate and Transport of Bis 2 Ethylhexyl Succinate

Degradation Pathways of Bis(2-ethylhexyl) Succinate (B1194679) in Environmental Compartments

The breakdown of Bis(2-ethylhexyl) succinate in the environment occurs through two primary types of mechanisms: abiotic, which are non-biological processes, and biotic, which involve living organisms.

Abiotic Transformation Mechanisms

Abiotic degradation involves the chemical transformation of this compound without the involvement of microorganisms. These processes include hydrolysis, photodegradation, and reactions with environmental radicals.

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the case of this compound, which is a diester, the ester linkages are susceptible to hydrolysis. smolecule.comindustrialchemicals.gov.au This reaction can be catalyzed by either acids or bases. evitachem.com The process results in the formation of succinic acid and 2-ethylhexanol. smolecule.comindustrialchemicals.gov.au

Photodegradation is the breakdown of molecules by light, particularly sunlight. For a similar compound, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), photolysis in the presence of natural water constituents like nitrate (B79036) or ferric ions is facilitated through the generation of hydroxyl radicals. nih.gov Fulvic acids at low concentrations can also promote photodegradation via energy transfer. nih.gov However, at high concentrations, fulvic acids can inhibit photolysis by acting as a light screen. nih.gov The photodegradation of DEHP leads to the formation of various intermediate and end products. nih.gov While specific photodegradation products for this compound were not detailed in the search results, it is expected to undergo similar processes.

In the atmosphere, the most significant photodegradation reactions for organic pollutants often involve hydroxyl radicals. researchgate.net For the related compound DEHA, it is reported to react rapidly with hydroxyl radicals, with calculated half-lives ranging from 2.6 to 26 hours. oecd.org Similarly, for another related compound, Dioctyl sodium sulfosuccinate, it is estimated that in the vapor phase, it will degrade by reaction with photochemically produced hydroxyl radicals with a half-life of 18 hours. atamanchemicals.com These findings suggest that this compound is also likely to be susceptible to degradation by hydroxyl radicals in the atmosphere.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Aerobic biodegradation, which occurs in the presence of oxygen, is a significant pathway for the breakdown of this compound in the environment. Studies have shown that succinate-based esters are degraded very quickly by microorganisms. bac-lac.gc.camcgill.ca

The biodegradation process typically begins with the hydrolysis of one of the ester groups, which produces one equivalent each of the alcohol (2-ethylhexanol) and a monoester. mcgill.ca The monoester is then further hydrolyzed, yielding the free diacid (succinic acid) and a second equivalent of the alcohol. mcgill.ca The resulting 2-ethylhexanol is then oxidized by microbes to its corresponding acid, 2-ethylhexanoic acid. mcgill.ca However, this branched acid is slow to degrade because the 2-ethyl branch blocks the typical β-oxidation pathway. bac-lac.gc.camcgill.ca

The common soil bacterium Rhodococcus rhodocrous has been shown to biodegrade diesters. bac-lac.gc.ca In experiments, succinates were found to be degraded very quickly by this bacterium. bac-lac.gc.camcgill.ca The rate of biodegradation is also influenced by the length of the alcohol chain, with longer chains resulting in slower degradation rates. bac-lac.gc.camcgill.ca

For the related compound DEHA, studies have shown it to be readily biodegradable under aerobic conditions. oecd.org In a semi-continuous activated sludge (SCAS) test, DEHA showed daily biodegradation rates of 92% and 73% at different concentrations. oecd.org Ultimate biodegradation tests, such as the modified Sturm test, reported that 83% of the theoretical oxygen demand (ThOD) was reached within 28 days, meeting the criteria for ready biodegradability. oecd.org Another study using the Gledhill shake flask method found that 81.6% of the theoretical carbon dioxide was formed by day 35. oecd.org

These findings indicate that while the initial breakdown of this compound is rapid, the complete mineralization may be limited by the slower degradation of the resulting 2-ethylhexanoic acid.

Anaerobic Biodegradation Pathways and Conditions

The anaerobic biodegradation of this compound is a critical process influencing its persistence in oxygen-depleted environments such as deep sediments and certain soil strata. While specific studies detailing the complete anaerobic pathways for this compound are not extensively documented, the degradation process is expected to follow the general mechanism for phthalate esters and other diesters under similar conditions. Microbial degradation is considered a key pathway for the elimination of such organic contaminants from the environment researchgate.net.

The initial and rate-limiting step in the biodegradation of related diesters, such as Di(2-ethylhexyl) phthalate (DEHP), under anaerobic conditions is the hydrolysis of the ester bonds europa.eu. This process is carried out by various anaerobic and facultative anaerobic bacteria, including species from genera like Clostridium and Bacillus researchgate.netnih.gov. This initial hydrolysis cleaves the ester linkages, yielding mono(2-ethylhexyl) succinate and 2-ethylhexanol europa.eunih.gov. The monoester can then undergo a second hydrolysis to produce succinic acid and another molecule of 2-ethylhexanol europa.eu.

The resulting degradation products, succinic acid and 2-ethylhexanol, are then further metabolized by microbial communities. Succinic acid can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, where it is ultimately mineralized to carbon dioxide and water who.int. The degradation of the 2-ethylhexanol side chain can also occur under anaerobic conditions europa.eu.

Environmental conditions significantly influence the rate of anaerobic biodegradation. The process is generally much slower than aerobic degradation who.int. Factors such as temperature, pH, redox potential, and the presence of a suitable microbial consortium are crucial. For related compounds, biodegradation is minimal at temperatures below 10°C, and anaerobic conditions in deeper soil layers can lead to a virtual halt in degradation who.int. The presence of co-substrates, such as glucose, can sometimes enhance the degradation process by providing an additional electron donor nih.gov.

Environmental Distribution and Mobility of this compound

The environmental distribution of this compound is governed by its distinct physicochemical properties, which dictate its movement and partitioning among air, water, soil, and sediment.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The mobility of this compound in soil and sediment is largely dictated by its sorption behavior. Due to its chemical structure, it is a hydrophobic substance with very low water solubility and a high octanol-water partition coefficient (log Kₒw) evitachem.comechemi.com. These properties strongly suggest that when released into the environment, it will preferentially adsorb to the organic matter fraction of soil and sediment particles rather than remaining dissolved in water iarc.frbiosynth.com.

Volatilization and Atmospheric Transport Dynamics

The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. This compound is characterized by a low vapor pressure, with a calculated value of 0.013 Pa at 25°C echemi.com. This low volatility suggests that evaporation from terrestrial or aquatic environments is not a primary fate process atamanchemicals.com.

Once in the atmosphere, a compound's persistence and transport distance are influenced by its reactivity with photochemically produced hydroxyl radicals oecd.org. While specific atmospheric half-life data for this compound is limited, related diesters like DEHA are known to react rapidly with these radicals oecd.org. Despite its low volatility, long-range atmospheric transport can occur if the compound is adsorbed to airborne particulate matter iarc.fr. For the related compound DEHP, transport in the troposphere has been observed, with washout by rain being a notable removal mechanism iarc.fr.

| Property | Value | Temperature (°C) | Reference |

| Vapor Pressure | 0.013 Pa | 25 | echemi.com |

| Water Solubility | < 0 g/L | 20.8 | echemi.com |

| log Kₒw | 7.54 | 30 | echemi.com |

| Boiling Point | 331.22 °C | echemi.com | |

| Density | 0.926 g/cm³ | 20 | echemi.com |

Aquatic Transport and Sediment Partitioning

In aquatic systems, the fate of this compound is dominated by its hydrophobic nature and low water solubility evitachem.comechemi.com. When introduced into surface waters, it is not expected to remain in the dissolved phase for long biosynth.com. Instead, it will rapidly partition from the water column to suspended solids and bottom sediments oecd.orgnih.gov.

This partitioning behavior is driven by its high affinity for organic carbon, as indicated by its high log Kₒw value echemi.com. As a result, sediment beds act as the primary reservoir or sink for this compound in aquatic environments iarc.fr. The strong adsorption to sediment significantly reduces the concentration of the compound in the water column, which in turn limits its aquatic bioavailability and potential for transport over long distances via water currents oecd.orgnih.gov. While dissolved in water, hydrolysis under certain pH conditions can occur, but partitioning to sediment is the more significant fate process nih.gov.

Ecotoxicological Investigations of Bis 2 Ethylhexyl Succinate

Aquatic Ecotoxicity Assessments

The impact of Bis(2-ethylhexyl) succinate (B1194679) on aquatic ecosystems has been evaluated through various studies focusing on different trophic levels, including invertebrates, fish, and algae.

Studies on the acute toxicity of Bis(2-ethylhexyl) succinate to aquatic invertebrates have primarily involved the freshwater crustacean Daphnia magna. In a 48-hour study, the EC50 (the concentration causing an effect in 50% of the test population) for Daphnia magna was determined to be greater than 0.134 mg/L, indicating a low level of acute toxicity. echemi.com

Table 1: Acute Ecotoxicity of this compound on Aquatic Invertebrates

| Species | Duration | Endpoint | Value (mg/L) |

|---|

The acute toxicity of this compound to fish has been assessed using species such as the rainbow trout (Oncorhynchus mykiss). In a 96-hour test, the LC50 (the concentration lethal to 50% of the test population) for Oncorhynchus mykiss was found to be greater than 0.25 mg/L. echemi.com This suggests a low acute toxicity to this fish species. Regulatory assessments have noted that LC50 values for fish species exceed 0.25 milligrams per liter.

Table 2: Acute Ecotoxicity of this compound on Fish

| Species | Duration | Endpoint | Value (mg/L) |

|---|

The potential for this compound to inhibit the growth of aquatic primary producers has been examined using the freshwater green alga Pseudokirchneriella subcapitata. In a 72-hour study, the EC50 for growth inhibition was determined to be greater than 0.45 mg/L. echemi.com This indicates that the compound has a low potential to inhibit algal growth at environmentally relevant concentrations.

Table 3: Ecotoxicity of this compound on Algae

| Species | Duration | Endpoint | Value (mg/L) |

|---|

Terrestrial Ecotoxicity Assessments

The potential effects of this compound on the terrestrial environment have been investigated, with a focus on soil-dwelling organisms and plants.

While specific data on the effects of this compound on earthworms and microbial activity are not extensively detailed in the provided search results, the European Chemicals Agency (ECHA) registration dossier indicates that terrestrial toxicity has been considered, including toxicity to soil macroorganisms and microorganisms. europa.eu General research on plasticizers like phthalates, which are structurally similar, has shown that they can impact soil organisms. frontiersin.orgresearchgate.net For instance, studies on Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) have observed low toxicity to earthworms and other soil eukaryotes at environmentally relevant concentrations. frontiersin.org However, other research indicates that DEHP can induce toxic effects in earthworms (Eisenia fetida) by causing oxidative stress and DNA damage. science.gov The application of pesticides, in general, has been shown to have detrimental effects on earthworms and soil biodiversity. mdpi.com

This compound is recognized as a bio-based plasticizer, and its interaction with plants is a subject of interest. evitachem.com While direct studies on the impact and uptake of this compound by plants were not found, research on the related compound Di-(2-ethylhexyl) phthalate (DEHP) shows that plant uptake from soil is generally low. who.int One study found that various plant species, including maize and forage grasses, could enhance the dissipation of DEHP from spiked soil, with the contribution of plant uptake to this dissipation being less than 0.3%. nih.gov The enhanced removal was attributed more to plant-promoted biodegradation and stronger sorption to the soil. nih.gov

Bioaccumulation and Biomagnification Potential

The potential for a chemical to accumulate in living organisms (bioaccumulation) and become more concentrated at higher levels of the food chain (biomagnification) is a critical aspect of its ecotoxicological risk profile. For this compound, these characteristics are evaluated through its bioconcentration in aquatic life and its behavior within ecosystem food webs.

The bioconcentration factor (BCF) is a key metric used to assess a substance's tendency to accumulate in an aquatic organism from the surrounding water. It is the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state. A high BCF value suggests a greater potential for bioaccumulation.

For structurally similar plasticizers, such as Bis(2-ethylhexyl) adipate (B1204190) (DEHA), studies have been conducted to determine their bioaccumulation potential. For instance, in a study with fish, DEHA was found to have a low bioaccumulation potential, with a whole-fish BCF of 27 after 35 days of exposure. oecd.org However, it is crucial to note that such data for related compounds cannot be directly extrapolated to this compound without specific experimental validation.

Regulatory assessments often use BCF as a primary criterion for bioaccumulation potential. service.gov.uknih.gov The lack of direct BCF data for this compound highlights a gap in the comprehensive environmental risk assessment of this compound.

Table 1: General Aquatic Toxicity Data for this compound

| Test Organism | Endpoint | Value | Reference |

| Fish Species | LC50 (Lethal Concentration, 50%) | >0.25 mg/L | |

| Aquatic Invertebrates | EC50 (Effective Concentration, 50%) | >0.134 mg/L |

This table presents general toxicity data as specific bioconcentration factors are not available.

Trophic transfer refers to the movement of contaminants through a food web. If a substance biomagnifies, its concentration increases in organisms at successively higher trophic levels. This can lead to significant exposure for top predators, even if concentrations in the environment are low.

Detailed research on the trophic transfer and food chain dynamics specifically for this compound is currently limited. The potential for trophic transfer is often linked to a substance's bioaccumulation potential and its persistence in organisms. capes.gov.br

Studies on other plasticizers, like Bis(2-ethylhexyl) phthalate (DEHP), have shown that they can be transferred through aquatic food chains. mdpi.com For example, DEHP has been found in various organisms at different trophic levels, including microalgae, crustaceans, mollusks, and fish. mdpi.com However, evidence for significant biomagnification of DEHP is not conclusive, and its behavior can vary between different ecosystems and food web structures. capes.gov.br The "Trojan Horse" effect, where microplastics transport additives like plasticizers into organisms, is another dynamic that influences their entry into food webs. researchgate.net

Without specific studies on this compound, it is difficult to determine its precise behavior in ecosystem food chains. Its moderate lipophilicity suggests it could be taken up by organisms and transferred to predators, but whether it biomagnifies remains an open question requiring further investigation. capes.gov.br

Mechanisms of Ecotoxicity for this compound

Understanding the mechanisms by which a compound exerts toxic effects on a cellular and molecular level is fundamental to assessing its environmental risk.

The specific cellular and molecular mechanisms of ecotoxicity for this compound have not been extensively documented in scientific literature. However, research on analogous compounds, particularly phthalates like DEHP, provides insight into potential pathways of toxicity that could be relevant.

Exposure of aquatic organisms to some plasticizers has been shown to induce a range of cellular and molecular responses, including:

Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage. Chronic exposure to certain environmental contaminants can result in oxidative stress, damaging DNA and other intracellular components. frontiersin.orgiarc.fr

Altered Gene Expression: Studies on DEHP have demonstrated changes in the expression of stress-related genes in organisms like zebrafish (Danio rerio). nih.gov For example, exposure has been linked to alterations in genes involved in DNA repair (such as rad51 and xrcc5) and tumor suppression (p53). nih.govresearchgate.net

Endocrine Disruption: Many plasticizers are known as endocrine-disrupting chemicals (EDCs) because they can interfere with the hormonal systems of organisms. nih.gov This can involve mimicking natural hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones, leading to reproductive and developmental issues. researchgate.netresearchgate.net

Metabolic Disruption: Exposure to some plasticizers can affect metabolic pathways. For example, DEHP is known to be a peroxisome proliferator in rodents, which involves the activation of PPARα, leading to increased fatty acid metabolism and other cellular changes. frontiersin.org

While these mechanisms have been identified for other plasticizers, dedicated research is required to determine if this compound elicits similar cellular and molecular responses in environmental organisms. Its low acute toxicity profile suggests that such effects might only occur under conditions of chronic exposure.

Lack of Sufficient Data Precludes a Detailed Toxicological Report on this compound

A comprehensive review of publicly available scientific literature reveals a significant lack of specific toxicological data for the chemical compound this compound (DEHS). As a result, it is not possible to generate a thorough and scientifically accurate article detailing its human health toxicology according to the requested outline.

The initial search for information on this compound yielded extensive results for a similarly named but chemically distinct compound, Bis(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer that has been the subject of numerous toxicological studies. However, due to the differences in their chemical structures—succinate versus phthalate—the toxicological profiles of these two compounds cannot be assumed to be interchangeable. Using data for DEHP to describe the toxicology of DEHS would be scientifically inaccurate and misleading.

Further targeted searches for the toxicokinetics (absorption, distribution, metabolism, and excretion) and in vitro toxicology (cytotoxicity, genotoxicity, and mutagenicity) of this compound did not yield the specific research findings necessary to populate the detailed subsections of the requested article. The scientific community has not extensively studied or published on the human health toxicology of this particular compound in a manner that would allow for a comprehensive assessment of its effects.

Therefore, in the absence of dedicated research on the absorption, distribution, metabolic pathways, excretion kinetics, cellular viability, DNA damage, and chromosomal aberration potential of this compound, the generation of an authoritative and evidence-based article on this specific topic is not feasible at this time.

Human Health Toxicology of Bis 2 Ethylhexyl Succinate

In Vitro Toxicological Assessments

Endocrine Receptor Binding and Pathway Perturbation Studies

Currently, there is a lack of available scientific literature detailing specific studies on the endocrine receptor binding affinity or pathway perturbation effects of Bis(2-ethylhexyl) succinate (B1194679). Extensive searches did not yield data on whether this compound interacts with key endocrine receptors, such as estrogen or androgen receptors, nor were there studies available that investigated its potential to disrupt cellular signaling pathways.

Immunological Responses at the Cellular Level

Information regarding the immunological responses to Bis(2-ethylhexyl) succinate at the cellular level is not available in the current body of scientific research. No in vitro studies were found that assessed the compound's potential to induce immunotoxicity, such as effects on lymphocyte proliferation, cytokine production, or other cellular immune functions.

In Vivo Toxicological Assessments (Animal Models)

Subchronic and Chronic Toxicity Studies

There is a significant data gap regarding the subchronic and chronic toxicity of this compound in animal models. A thorough review of available literature yielded no studies that evaluated the long-term effects of repeated exposure to this compound. Subchronic studies, typically lasting 90 days, and chronic studies, which can extend for a year or more, are essential for identifying target organ toxicity and establishing safe exposure levels, but this information is not currently available for this compound.

Reproductive and Developmental Toxicity

Male Reproductive System Effects

No in vivo studies using animal models have been identified that specifically investigate the effects of this compound on the male reproductive system. Consequently, there is no available data on its potential to cause testicular atrophy, affect sperm parameters (count, motility, morphology), or alter hormone levels.

Female Reproductive System Effects

Similarly, there is no available research on the effects of this compound on the female reproductive system in animal models. Studies assessing potential impacts on the estrous cycle, ovarian function, folliculogenesis, or uterine health have not been published for this specific compound.

Developmental Outcome Assessments (e.g., teratogenicity, fetal effects)

Studies on the developmental and reproductive toxicity of this compound are limited. However, available research suggests a more favorable profile compared to certain phthalate (B1215562) plasticizers. In a two-generational study, dioctyl succinate (DOS), another name for this compound, showed no reproductive toxicity mdpi.com. Further supporting this, an in vitro screening of potential plasticizer alternatives found that dioctyl succinate did not exhibit detrimental effects on the survival or proliferation of male germline stem cells nih.gov. Research also indicates that this compound does not significantly affect reproductive health or developmental processes in animal models, reinforcing its potential as a safer alternative to phthalates known for endocrine-disrupting properties smolecule.com. A safety data sheet for the compound notes that data on reproductive toxicity is not available, indicating a lack of comprehensive regulatory studies in the public domain echemi.com.

Neurotoxicity Assessments

Specific assessments of the neurotoxicity of this compound have not been identified in the reviewed scientific literature. Consequently, there is no available data regarding the potential for this compound to adversely affect the central or peripheral nervous system.

Immunotoxicity Evaluations

Comparative Toxicology of this compound with Related Esters

Comparison with Phthalate Plasticizers (e.g., DEHP, DEHA) Toxicity Profiles

This compound is often considered a safer alternative to phthalate plasticizers like Bis(2-ethylhexyl) phthalate (DEHP) and, to some extent, Bis(2-ethylhexyl) adipate (B1204190) (DEHA). The toxicological profiles of these compounds show significant differences, largely attributed to their core chemical structures.

DEHP is a well-studied compound with known toxicities. It is classified as "reasonably anticipated to be a human carcinogen" based on evidence of liver tumors in rats and mice nih.gov. DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are recognized endocrine disruptors, with significant adverse effects on the male reproductive system, including testicular toxicity ambeed.comclinmedjournals.org. The mechanisms for DEHP's carcinogenicity and reproductive toxicity in rodents are often linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα) nih.govnih.gov. Furthermore, DEHP exposure has been associated with neurobehavioral impairments and can induce the production of inflammatory molecules nih.govsemanticscholar.orgnih.gov.

DEHA is generally considered less toxic than DEHP. While it can induce liver effects consistent with peroxisome proliferation in rodents, its carcinogenic potential is weaker mdpi.com. The European Commission's scientific committee noted that while DEHA can cause reproductive toxicity, it does so at doses more than 20 times higher than DEHP europa.eu.

This compound (as DOS) has demonstrated a more benign toxicological profile in comparative studies. A key study found that while male mice exposed to DEHP during recovery from a myocardial infarction showed impaired recovery, greater cardiac dilation, and increased immune cell infiltration, male mice exposed to DOS showed no such adverse impacts nih.govdntb.gov.ua. In vitro screening has also shown succinate derivatives to be preferable to some other alternative plasticizers when considering toxicity to male reproductive stem cells nih.gov. Generally, succinate diesters are considered to have no major toxicity concerns and exhibit better biodegradation kinetics than DEHP researchgate.net.

Comparative Toxicity Profile of 2-Ethylhexyl Esters

| Toxicological Endpoint | Bis(2-ethylhexyl) phthalate (DEHP) | Bis(2-ethylhexyl) adipate (DEHA) | This compound |

|---|---|---|---|

| Carcinogenicity | Liver tumors in rodents; Reasonably anticipated to be a human carcinogen nih.govnih.gov. | Evidence of liver tumors in mice, but generally considered less potent than DEHP mdpi.com. | No data available. |

| Reproductive Toxicity | Known testicular toxicant and endocrine disruptor in rodents ambeed.comclinmedjournals.org. | Reproductive effects observed, but at significantly higher doses than DEHP europa.eu. | Studies show no reproductive or developmental toxicity mdpi.comnih.govsmolecule.com. |

| Hepatotoxicity (Liver) | Induces liver enlargement and peroxisome proliferation epa.govresearchgate.net. | Induces peroxisome proliferation mdpi.com. | No specific data available; generally considered low toxicity smolecule.comcymitquimica.com. |

| Cardiotoxicity/Immunotoxicity | Impaired cardiac recovery and increased inflammation post-myocardial infarction in mice nih.gov. | Data limited in direct comparison. | No impact on cardiac recovery or inflammation post-myocardial infarction in mice nih.govdntb.gov.ua. |

Analytical Methodologies and Exposure Assessment for Bis 2 Ethylhexyl Succinate

Environmental and Occupational Exposure Assessment

Modeling Environmental Concentrations and Pathways

The prediction of environmental concentrations and the elucidation of transport pathways for chemical compounds like bis(2-ethylhexyl) succinate (B1194679) rely heavily on environmental fate and transport models. These models utilize the substance's physicochemical properties to estimate its distribution across various environmental compartments, including air, water, soil, and sediment. While specific, large-scale environmental modeling studies for bis(2-ethylhexyl) succinate are not widely available in published literature, its potential environmental behavior can be inferred from its key properties.

This compound is characterized by very low water solubility and a high octanol-water partition coefficient (Log Kow), which indicates a strong tendency to partition from water into organic phases, such as soil organic carbon and sediment. echemi.comechemi.com Its low vapor pressure suggests that it is not highly volatile, and atmospheric transport in the gaseous phase is likely to be limited. echemi.com

Key Physicochemical Properties for Environmental Modeling:

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | < 0 g/L at 20.8 °C echemi.com | Low mobility in water; likely to adsorb to solids. |

| Vapor Pressure | 2.46E-05 mmHg at 25°C echemi.com | Low volatility; long-range atmospheric transport is less likely. |

| Octanol-Water Partition Coefficient (Log Kow) | 7.53 (Calculated) echemi.com | High potential for bioaccumulation in organisms and strong adsorption to soil and sediment. |

Based on these properties, the primary environmental pathways for this compound are expected to involve its release from industrial sources or from consumer products where it is used as a plasticizer or emollient. evitachem.commdpi.com Once in the environment, it is expected to adsorb strongly to soil and sediment, making these compartments significant environmental sinks. Transport via surface water would likely occur with the compound associated with suspended particulate matter rather than in a dissolved state. canada.ca While succinate esters are suggested to be more biodegradable and environmentally friendly alternatives to some phthalate (B1215562) plasticizers, the specific biodegradation rates and pathways for this compound in various environmental conditions require more detailed research. mdpi.com The high Log Kow also suggests a potential for bioconcentration in aquatic and terrestrial organisms.

Occupational Health Surveillance and Exposure Pathways

Occupational health surveillance for chemical exposure involves monitoring the work environment and workers to prevent work-related illness and injury. For this compound, specific occupational exposure limits (OELs) have not been established by major regulatory bodies. echemi.com In the absence of specific OELs, occupational health practices rely on general principles of industrial hygiene to minimize worker exposure.

The primary occupational exposure pathways are dictated by the substance's industrial applications and physical state. This compound is used as a plasticizer in polymers, a surfactant, an emollient, and a solvent in various formulations. evitachem.comindustrialchemicals.gov.au Exposure can therefore occur in settings where it is manufactured, processed, or incorporated into final products.

Potential Occupational Exposure Pathways and Control Measures:

| Exposure Pathway | Relevant Industrial Activities | Recommended Control Measures |

|---|---|---|

| Dermal Contact | Handling the liquid during manufacturing, mixing, and quality control; cleaning of equipment. | Use of impervious gloves and protective clothing. echemi.comnj.gov |

| Inhalation | Handling at elevated temperatures which may generate vapor or aerosol; spraying applications. | Ensure adequate ventilation; use local exhaust ventilation at the source of release; wear respiratory protection if ventilation is insufficient or during high-exposure tasks. echemi.comnj.gov |

| Eye Contact | Splashing during transfer or mixing operations. | Wear tightly fitting safety goggles. echemi.com |

Given the lack of established biological exposure indices, health surveillance for workers exposed to this compound would typically involve regular health check-ups and training on safe handling practices. Employers are advised to follow good industrial hygiene practices, such as providing adequate ventilation and personal protective equipment (PPE), to minimize worker exposure. echemi.comnj.gov While biomonitoring of metabolites in urine has been a valuable tool for assessing exposure to other plasticizers like phthalates, specific biomarkers for this compound have not been established in an occupational health context. nih.gov Therefore, surveillance relies primarily on air monitoring and adherence to qualitative safety protocols rather than quantitative biological measurements.

Applications and Performance in Advanced Materials Science

Polymeric Systems Integration

Bis(2-ethylhexyl) succinate (B1194679), also known as di(2-ethylhexyl) succinate (DEHS), is widely recognized for its efficacy as a plasticizer, particularly in polymer matrices such as polyvinyl chloride (PVC). researchgate.netevitachem.com Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. The performance of Bis(2-ethylhexyl) succinate in these systems is a subject of extensive research, driven by the search for safer and more environmentally friendly alternatives to traditional phthalate-based plasticizers. mcgill.camdpi.com

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the material's flexibility. evitachem.com this compound has demonstrated significant effectiveness in plasticizing PVC. researchgate.net Its branched alkyl chains and appropriate molecular weight allow it to be readily incorporated into the PVC matrix, where it disrupts the polymer chain interactions.

Studies have shown that the addition of succinate esters to PVC leads to a considerable reduction in the glass transition temperature. For instance, the incorporation of certain succinate diesters has been shown to lower the Tg of PVC more significantly than the commonly used phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP), at similar concentrations. researchgate.net This indicates a high plasticizing efficiency, which is a crucial parameter for the selection of a plasticizer for a given application. The plasticizing effect is attributed to the interaction between the ester carbonyl groups of the succinate and the PVC polymer chains. researchgate.net

The compatibility of this compound with PVC is a key factor in its performance. High compatibility ensures that the plasticizer is well-dispersed within the polymer matrix, leading to uniform properties and minimizing issues such as phase separation or exudation over time. Research indicates that dialkyl succinates with longer alkyl chains, such as this compound, exhibit good compatibility with PVC. researchgate.net

The integration of this compound into a polymer matrix has a profound impact on its mechanical and thermal properties. The extent of these changes is dependent on the concentration of the plasticizer used.

Mechanical Properties:

The addition of this compound to PVC typically results in a decrease in tensile strength and an increase in elongation at break. dntb.gov.ua This is a characteristic effect of plasticizers, as they increase the free volume between polymer chains, allowing for greater chain mobility and deformation under stress. For example, PVC formulations plasticized with a mixture of esters including succinates have shown a tensile strength of approximately 19 MPa and an elongation at break of around 250% at a 50 PHR (parts per hundred resin) concentration. dntb.gov.ua These properties are comparable to those achieved with commercial phthalate plasticizers, highlighting the potential of succinate-based esters as viable alternatives. mdpi.com

| Property | Unplasticized PVC | PVC with this compound (Typical Values) |

| Tensile Strength | High | Decreased |

| Elongation at Break | Low | Increased |

| Hardness | High | Decreased |

This table provides a qualitative overview of the expected changes in mechanical properties of PVC upon the addition of this compound.

Thermal Properties:

| Property | Effect of this compound |

| Glass Transition Temperature (Tg) | Significantly Decreased |

| Thermal Degradation Temperature | May be slightly reduced |

This table summarizes the influence of this compound on the key thermal properties of PVC.

A critical performance aspect of any plasticizer is its ability to remain within the polymer matrix over the product's lifespan. The migration or leaching of plasticizers can lead to a loss of flexibility in the final product and potential contamination of the surrounding environment. mcgill.cafraunhofer.de This is a significant concern for applications such as food packaging, medical devices, and toys. ital.sp.gov.brnih.gov

This compound and other succinate-based plasticizers have been investigated for their migration resistance, often in comparison to traditional phthalates like DEHP. mdpi.com Studies have shown that synthesized plasticizers based on succinic acid can exhibit excellent resistance to leaching. dntb.gov.ua In some cases, the migration of these alternative plasticizers was found to be significantly lower than that of DEHP or diisononyl phthalate (DINP). dntb.gov.ua The lower migration potential is a significant advantage, contributing to the development of more durable and safer plastic products.

The rate of migration is influenced by several factors, including the molecular weight of the plasticizer, its compatibility with the polymer, and the nature of the contacting medium (e.g., fatty foods, aqueous solutions). ital.sp.gov.br Generally, plasticizers with higher molecular weights and better compatibility tend to have lower migration rates.

| Plasticizer Type | Relative Migration Rate |

| Phthalate-based (e.g., DEHP) | Higher |

| Succinate-based (e.g., this compound) | Lower |

This table presents a comparative overview of the migration resistance of succinate-based plasticizers versus traditional phthalate-based plasticizers.

Role in Lubricant Formulations and Tribological Properties

Beyond its use as a plasticizer, this compound also finds application in the formulation of lubricants. The chemical structure of this diester, with its long alkyl chains, imparts properties that are beneficial for reducing friction and wear between moving surfaces. The combination of BIOSUCCINIUM® with long-chain alcohols, such as tridecyl alcohol, results in DTDS, a substance suitable as a stock lubricant. roquette.com

The performance of a lubricant is characterized by its tribological properties, which include friction, wear, and lubrication regimes. Esters, in general, are known for their good lubricity, thermal stability, and biodegradability, making them attractive components for modern lubricant formulations. The polarity of the ester group contributes to its ability to form an effective lubricating film on metal surfaces.

While specific tribological data for this compound is not extensively detailed in the provided search results, the use of succinate esters in lubricant applications is noted. roquette.com For instance, a study on a related compound, bis(2-hydroxyethyl ammonium) succinate, an ionic liquid, demonstrated its potential as both a neat lubricant and a lubricity-improving additive in water-based fluids. mdpi.com This suggests that the succinate backbone is a promising chemical motif for the design of effective lubricants. The properties of this compound, such as its viscosity and thermal stability, would be critical in determining its suitability for specific lubricant applications, ranging from industrial oils to automotive fluids.

Innovative Applications in Material Design (e.g., Bioplastics, Drug Delivery Systems)

The drive towards sustainable and biocompatible materials has opened up new avenues for the application of bio-based chemicals like succinic acid and its derivatives. This compound, which can be produced from bio-based succinic acid, is being explored for use in innovative material designs. roquette.com

Bioplastics:

Bioplastics, such as polylactic acid (PLA) and polybutylene succinate (PBS), are gaining traction as environmentally friendly alternatives to conventional plastics. mdpi.com However, these materials can sometimes be brittle and require plasticization to improve their flexibility and processability for certain applications. Succinate-based plasticizers, including this compound, have been evaluated for their effectiveness in plasticizing biopolymers like PLA. roquette.com The use of a bio-based plasticizer with a bio-based polymer creates a more sustainable final product. The efficiency of these plasticizers in bioplastic matrices is an active area of research, with the goal of developing fully biodegradable and high-performance materials.

Drug Delivery Systems:

In the field of pharmaceuticals, derivatives of succinic acid have been utilized in the design of drug delivery systems. nih.gov For example, D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (TPGS), a synthetic derivative of vitamin E and succinic acid, is used to enhance the solubility and bioavailability of certain drugs. nih.gov While this compound itself is not directly cited for this application in the search results, the use of other succinate esters in this field suggests a potential for related structures. The biocompatibility and biodegradability of succinate esters could make them suitable candidates for use as excipients or components of controlled-release formulations. Further research would be needed to explore the specific potential of this compound in this advanced application area.

Risk Assessment and Regulatory Frameworks for Bis 2 Ethylhexyl Succinate

Hazard Identification and Characterization Methodologies

Hazard identification involves determining the intrinsic adverse effects of a substance. This is typically achieved through a combination of physicochemical data analysis, in vitro and in vivo toxicological studies, and ecotoxicological testing.

For Bis(2-ethylhexyl) succinate (B1194679), the primary source of hazard information comes from standardized tests reported in Safety Data Sheets (SDS). According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Bis(2-ethylhexyl) succinate is not classified as a hazardous substance echemi.com.

Toxicological Characterization: The acute toxicity of this compound has been evaluated in animal studies. These studies are fundamental in characterizing the potential for harm from short-term exposure.

Oral Toxicity: The median lethal dose (LD50) in rats following oral administration is greater than 2,000 mg/kg of body weight echemi.com.

Dermal Toxicity: The dermal LD50 in rats is also reported to be greater than 2,000 mg/kg of body weight echemi.com.

Ecotoxicological Characterization: To characterize environmental hazards, studies are conducted on representative aquatic organisms. The results for this compound indicate a low level of toxicity to aquatic life.

Interactive Table: Ecotoxicity of this compound

| Test Organism | Endpoint | Result | Exposure Duration |

|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 0.25 mg/L | 96 hours |

| Daphnia magna (Water Flea) | EC50 | > 0.134 mg/L | 48 hours |

Source: echemi.com

The "greater than" symbol (>) in the results indicates that the highest tested concentration did not cause mortality or adverse effects in 50% of the test population, suggesting the toxicity threshold is even higher than the values listed echemi.com. Data on persistence, degradability, and bioaccumulative potential are not currently available echemi.com.

Exposure Assessment Strategies for Human and Environmental Receptors

Exposure assessment is the process of estimating the magnitude, frequency, and duration of human and environmental contact with a chemical. This involves identifying the sources of the substance, the pathways through which it travels, and the potential for uptake by receptors.

For this compound, there is a notable lack of publicly available studies specifically detailing its exposure pathways, environmental concentrations, or biomonitoring in human populations. Identified uses for the compound include its function as a plasticizer and as an additive in paints and coatings echemi.com. These uses suggest potential routes of exposure for humans could include dermal contact with products, inhalation of vapors in occupational settings, and indirect exposure via environmental media.

Environmental exposure would be primarily concerned with its release into water and soil from industrial uses or disposal of products containing the substance. However, without monitoring data, quantitative estimates of environmental concentrations cannot be made. The environmental fate of the compound, including its potential for degradation and mobility in soil, remains uncharacterized based on available data echemi.com.

Risk Characterization and Management Strategies

Risk characterization integrates the findings from hazard identification and exposure assessment to estimate the probability and severity of adverse effects occurring in human populations or the environment.

Risk Management: Risk management involves the implementation of measures to control and mitigate identified risks. For this compound, these strategies are primarily focused on standard industrial hygiene practices and proper handling procedures as outlined in its Safety Data Sheet.

Interactive Table: Risk Management Measures for this compound

| Management Area | Recommended Strategy |

|---|---|

| Engineering Controls | Ensure adequate ventilation in the workplace. Handle in accordance with good industrial hygiene and safety practices echemi.com. |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles (conforming to EN166 or NIOSH standards). Wear chemical-impermeable gloves and protective clothing. If exposure limits are exceeded or irritation occurs, use a full-face respirator echemi.com. |

| Handling | Conduct handling in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools to prevent fire from electrostatic discharge echemi.com. |

| Storage | Store containers tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers echemi.com. |

| Accidental Release | Prevent further spillage if safe. Do not allow the chemical to enter drains. Collect spillage and place in suitable, closed containers for disposal echemi.com. |

| Disposal | Dispose of the material at a licensed chemical destruction plant or via controlled incineration. Do not discharge into sewer systems echemi.com. |

Source: echemi.com

Global Regulatory Status and Policy Implications

The regulatory status of a chemical is determined by its hazard profile and risk assessment outcomes. Chemicals with a low hazard profile are typically subject to fewer specific restrictions.

This compound is listed on several international chemical inventories, indicating its status as a commercial chemical. It is registered under the European Community number (EC Number) 220-836-1 echemi.com. Its presence on such inventories is a prerequisite for its manufacture and sale in those regions.

However, a review of regulatory databases indicates a lack of specific, health-based regulatory guidelines for this compound. For instance, no occupational exposure limits (OELs) or biological limit values have been established by major regulatory bodies echemi.com. This absence of specific limits is often reflective of a substance's low perceived risk and the lack of evidence suggesting a need for stringent regulation.

Consistent with its non-hazardous classification under GHS, this compound is not subject to the extensive legislative control measures and restrictions that are applied to substances of high concern. For example, it is not listed on the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Candidate List of substances of very high concern (SVHCs). This means it is not currently targeted for phasing out or requiring specific authorization for use within the EU.

The primary legislative controls are general in nature, falling under the umbrella of industrial chemical regulations that require manufacturers and importers to provide basic safety information, such as a Safety Data Sheet, to downstream users. There are no specific bans or substance-specific restrictions on its use in applications like plasticizers or coatings at this time.

Research Gaps and Future Directions for Bis 2 Ethylhexyl Succinate Studies

Emerging Contaminant Considerations and Monitoring

Phthalates are well-documented environmental contaminants due to their widespread use and tendency to leach from polymer matrices. kinampark.comnih.gov As DEHS production and application increase, its potential to become an emerging contaminant of concern must be proactively addressed. A primary research gap is the lack of comprehensive environmental monitoring data for DEHS. While it is often used in mixtures with other bio-based plasticizers like epoxidized soybean oil, its specific fate, transport, and persistence in various environmental compartments (water, soil, air, and biota) are not well understood. nih.govsemanticscholar.orgsoilwise-he.eu

Future research should focus on:

Developing Advanced Analytical Methods: Creating and standardizing sensitive and specific analytical techniques for the detection and quantification of DEHS and its degradation products in complex environmental samples.

Implementing Widespread Monitoring Programs: Establishing systematic monitoring in wastewater treatment plant effluents, surface waters, and landfill leachates to determine environmental concentrations and identify potential hotspots of contamination. nih.gov

Investigating Environmental Fate: Conducting studies to understand the biodegradation pathways, potential for bioaccumulation, and long-term persistence of DEHS in the environment.

Long-Term Ecological and Human Health Impacts (e.g., chronic exposure, mixture toxicity)

Initial toxicological assessments suggest that DEHS has low toxicity, making it a preferable alternative to many phthalates known for endocrine-disrupting properties. smolecule.comevitachem.com However, a significant knowledge gap exists regarding its long-term effects. The toxicological properties of DEHS have not been thoroughly investigated, and comprehensive data on chronic exposure are scarce. biosynth.comsevron.co.uk

Key areas for future investigation include:

Chronic Toxicity Studies: Conducting long-term studies on various organisms to assess the potential effects of chronic, low-level exposure to DEHS. The European Chemicals Agency (ECHA) has concluded some evaluations on DEHS, including repeated dose toxicity and reproductive toxicity studies, but continuous investigation is needed. altex.org

Mixture Toxicity: Evaluating the toxicological effects of DEHS in combination with other plasticizers and environmental contaminants. Since plasticizers are often used in complex mixtures, understanding their synergistic or antagonistic effects is critical for accurate risk assessment. semanticscholar.orgresearchgate.net

Endocrine Disruption Potential: While considered safer than phthalates, targeted studies are needed to definitively rule out any potential for endocrine disruption, especially concerning sensitive populations.

Development of Next-Generation Sustainable Alternatives and Bio-based Solutions